molecular formula C14H21BrN4O4 B3152379 Z-Arg-OH.HBr CAS No. 73496-41-0

Z-Arg-OH.HBr

Cat. No.: B3152379
CAS No.: 73496-41-0
M. Wt: 389.24 g/mol
InChI Key: WZPJZYZTTBHEDE-MERQFXBCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Arg-OH.HBr can be synthesized through the protection of the amino group of L-arginine with a carbobenzyloxy (Cbz) group, followed by the formation of the hydrobromide salt. The general steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Z-Arg-OH.HBr undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Z-Arg-OH.HBr is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Z-Arg-OH.HBr involves its role as a protected arginine derivative. The carbobenzyloxy group protects the amino group of arginine, allowing selective reactions at other functional groups. Upon deprotection, the free arginine can participate in various biochemical pathways, including nitric oxide synthesis and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    N-Cbz-L-lysine: Another protected amino acid used in peptide synthesis.

    N-Cbz-L-ornithine: Similar to Z-Arg-OH.HBr but with a different side chain.

Uniqueness

This compound is unique due to its specific protection of the guanidino group of arginine, which is crucial for its role in peptide synthesis and biochemical research. Its stability and reactivity make it a valuable compound in various scientific applications .

Properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4.BrH/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17);1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPJZYZTTBHEDE-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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